

A Comparative Analysis of BBrCl_2 and BCl_3 as Lewis Acids

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Compound of Interest

Compound Name: BBrCl

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In the realm of Lewis acid chemistry, boron trihalides stand out for their catalytic and synthetic utility. While boron trichloride (BCl_3) is a widely studied and utilized Lewis acid, its mixed halogenated counterparts, such as bromodichloroborane (BBrCl_2), offer a nuanced reactivity profile. This guide provides a comparative study of BBrCl_2 and BCl_3 , focusing on their relative Lewis acidity, supported by theoretical principles and established experimental methodologies.

Relative Lewis Acidity: A Counterintuitive Trend

Contrary to expectations based solely on the electronegativity of the halogen substituents, the Lewis acidity of boron trihalides increases down the group: $\text{BF}_3 < \text{BCl}_3 < \text{BBr}_3$.^{[1][2]} This trend is a result of a complex interplay of electronic and steric factors, primarily the energy required to reorganize the molecule from a planar to a pyramidal geometry upon forming an adduct with a Lewis base, and the energy of the lowest unoccupied molecular orbital (LUMO).

Based on this established trend, the Lewis acidity of the mixed halide BBrCl_2 is predicted to be intermediate between that of BCl_3 and BBr_3 . Therefore, BBrCl_2 is expected to be a stronger Lewis acid than BCl_3 .

Quantitative Comparison

While extensive experimental data for the direct comparison of BBrCl_2 and BCl_3 is limited, the following table summarizes their properties based on established trends and theoretical calculations.

Property	BCl ₃	BBrCl ₂	Supporting Rationale
Relative Lewis Acidity	Weaker	Stronger	The Lewis acidity of boron trihalides increases with decreasing electronegativity of the halogen (Cl > Br). BBrCl ₂ benefits from the presence of the less electronegative bromine atom. ^{[1][2]}
LUMO Energy	Higher	Lower	A lower-lying LUMO in the Lewis acid leads to a stronger interaction with the highest occupied molecular orbital (HOMO) of the Lewis base, resulting in a more stable adduct. The presence of bromine is expected to lower the LUMO energy of BBrCl ₂ compared to BCl ₃ .
Reorganization Energy	Higher	Lower	The energy required to distort the planar BX ₃ molecule into the pyramidal geometry of the Lewis acid-base adduct is a significant factor. The B-Br bond is longer and weaker than the B-Cl bond, leading to a lower

reorganization energy
for BBrCl_2 .

π -Backbonding

More Significant

Less Significant

While historically invoked, the role of π -backbonding from the halogens to the empty p-orbital of boron in determining the Lewis acidity trend is now considered less significant than reorganization energy and LUMO energy.^[1] Chlorine is a better π -donor than bromine.

Experimental Protocols for Determining Lewis Acidity

Several experimental techniques can be employed to quantitatively determine and compare the Lewis acidity of BBrCl_2 and BCl_3 .

Gutmann-Beckett Method using ^{31}P NMR Spectroscopy

This method utilizes a Lewis base probe, typically triethylphosphine oxide (Et_3PO), which is monitored by ^{31}P NMR spectroscopy. The change in the chemical shift of the ^{31}P nucleus upon coordination with a Lewis acid is proportional to the Lewis acidity.

Protocol:

- A solution of triethylphosphine oxide in a non-coordinating solvent (e.g., dichloromethane, benzene) is prepared.
- The ^{31}P NMR spectrum of the Et_3PO solution is recorded as a reference.
- A known amount of the Lewis acid (BCl_3 or BBrCl_2) is added to the solution.

- The ^{31}P NMR spectrum of the resulting Lewis acid-base adduct is recorded.
- The change in the ^{31}P chemical shift ($\Delta\delta^{31}\text{P}$) is calculated. A larger $\Delta\delta^{31}\text{P}$ indicates a stronger Lewis acid.

Isothermal Titration Calorimetry (ITC)

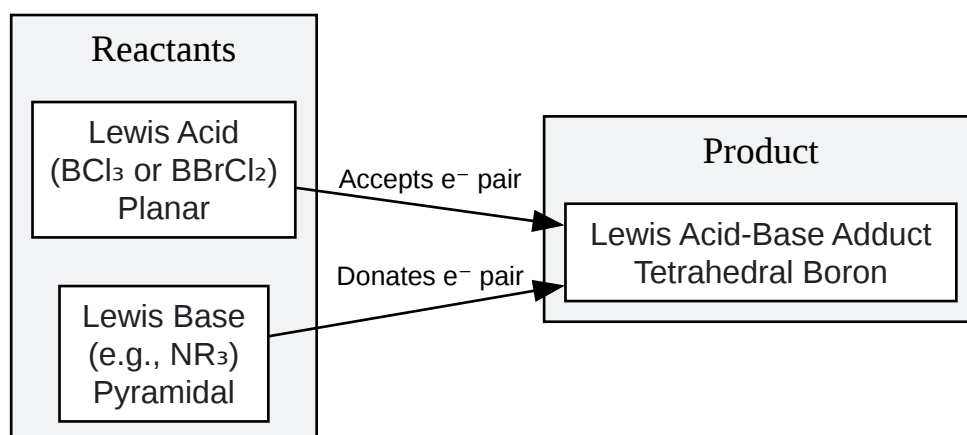
ITC directly measures the heat change associated with the formation of a Lewis acid-base adduct, allowing for the determination of the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the interaction.

Protocol:

- The Lewis acid is placed in the sample cell of the calorimeter.
- The Lewis base (e.g., pyridine, trimethylamine) is loaded into the injection syringe.
- The Lewis base is titrated into the Lewis acid solution in small, sequential injections.
- The heat released or absorbed during each injection is measured.
- The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction. A more negative ΔH and ΔG indicate a stronger Lewis acid.

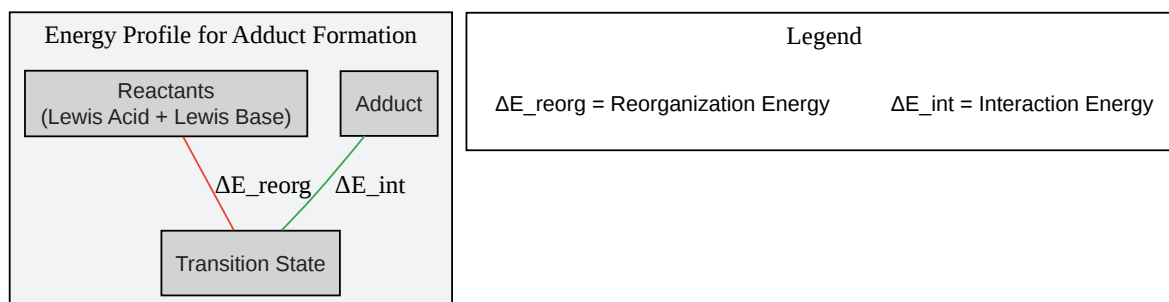
Visualizing Lewis Acid-Base Interactions

The following diagrams illustrate the key concepts in the comparison of **BBrCl₂** and BCl₃ as Lewis acids.



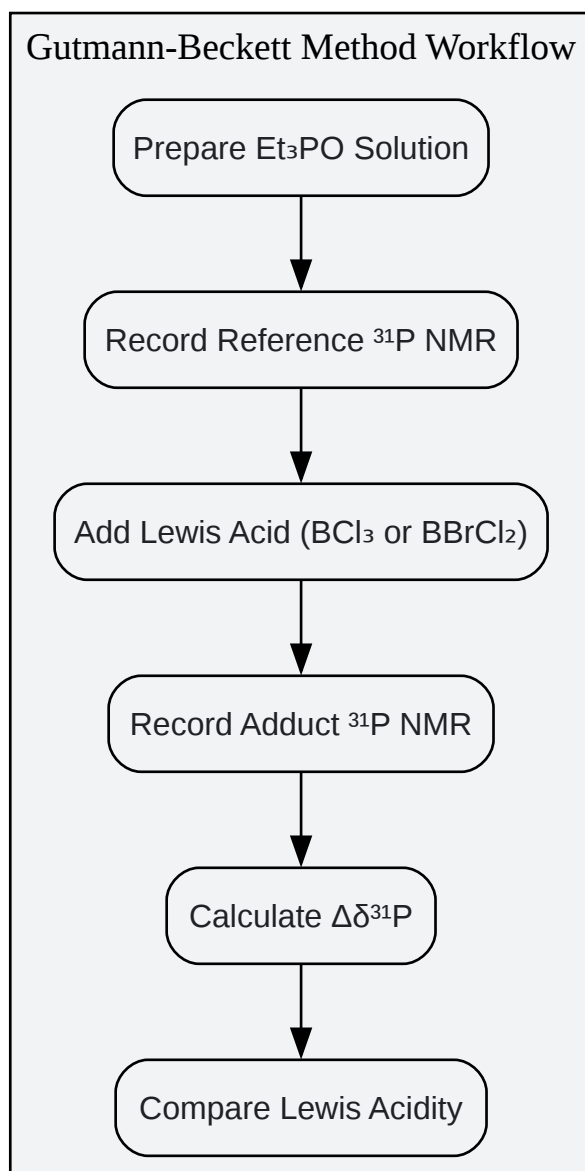
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Caption: Formation of a Lewis acid-base adduct.



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Caption: Energy profile of Lewis acid-base adduct formation.



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References

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- 2. atct.anl.gov [atct.anl.gov]
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